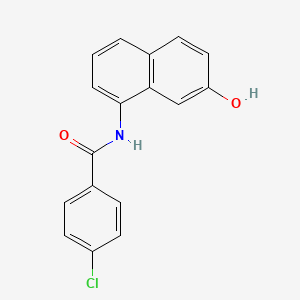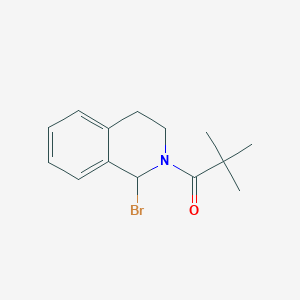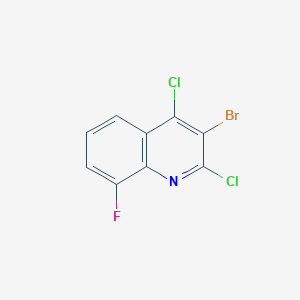
4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is an organic compound characterized by its unique structure, which includes an indene core with two aniline groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline typically involves the reaction of 2,3-dihydro-1H-indene with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out in a solvent like ethanol at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents like bromine (Br2) or nitric acid (HNO3) leading to halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism by which 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline exerts its effects involves interactions with various molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
1-Methyl-3-phenylindane: Shares the indene core but with different substituents, leading to varied chemical properties and applications.
2,3-Dihydro-1,1,4,5-tetramethylindane: Another indene derivative with multiple methyl groups, used in different industrial applications.
Uniqueness: 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is unique due to the presence of two aniline groups, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of polymers and materials with specific desired characteristics.
特性
CAS番号 |
113505-06-9 |
|---|---|
分子式 |
C21H20N2 |
分子量 |
300.4 g/mol |
IUPAC名 |
4-[1-(4-aminophenyl)-2,3-dihydroinden-1-yl]aniline |
InChI |
InChI=1S/C21H20N2/c22-18-9-5-16(6-10-18)21(17-7-11-19(23)12-8-17)14-13-15-3-1-2-4-20(15)21/h1-12H,13-14,22-23H2 |
InChIキー |
XZCQAIZKUGZJDW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C21)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)
![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)




![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)




